molecular formula C7H6N4 B1583905 1-Phenyl-1H-tetrazole CAS No. 5378-52-9

1-Phenyl-1H-tetrazole

Cat. No. B1583905
CAS RN: 5378-52-9
M. Wt: 146.15 g/mol
InChI Key: IYPXPGSELZFFMI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole-5-thiol is a synthetic compound that has been used in various applications. It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has also been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .


Synthesis Analysis

The synthesis of 1-Phenyl-1H-tetrazole involves the reaction of phenylisothiocyanate with NaN3 in water as a solvent . The tetrazole-5-thiol derivatives were synthesized by the alkylation reaction of the compound with chloroacetone, phenacyl bromide, and chloromethyl acetate respectively .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-tetrazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Phenyl-1H-tetrazole has been used in various chemical reactions. For instance, it has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .


Physical And Chemical Properties Analysis

1-Phenyl-1H-tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .

Scientific Research Applications

1. Medicinal and Pharmaceutical Applications

1-Phenyl-1H-tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

2. Inhibitor of Aluminum Corrosion

1-Phenyl-1H-tetrazole-5-thiol is an effective inhibitor of aluminum corrosion in 1M HCl solution . This application is particularly relevant in industries where aluminum is used and corrosion is a concern.

3. Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . This process is important in the field of organic chemistry for the creation of complex molecules.

4. Synthesis of Metalated Tetradecyl Sulfone

1-Phenyl-1H-tetrazole-5-thiol has also been used in the synthesis of metalated tetradecyl sulfone . This compound has potential applications in various chemical reactions.

5. Click Chemistry

1-Phenyl-1H-tetrazole and its derivatives play a very important role in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the product . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

6. Antifungal Drugs

One of the notable advances in medicinal chemistry is associated with the development of antifungal drugs of the azole class . In the past few years, a significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring . Among these drugs, it is necessary to highlight oteseconazole and quilseconazole, two structurally similar compounds that are at the stage of clinical trials . The mechanism of action of both compounds is the inhibition of the fungal enzyme cytochrome P450 . Oteseconazole and quilseconazole have a high degree of selectivity for this enzyme which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

7. DNA Synthesis

1-Phenyl-1H-tetrazole is used in biochemistry for DNA synthesis . Generally, dilute 1-Phenyl-1H-tetrazole in acetonitrile is used for this purpose . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

8. Explosives

Tetrazoles, including 1-Phenyl-1H-tetrazole, are used in the production of explosives . This is due to their high nitrogen content and the release of a large amount of energy when detonated .

Safety And Hazards

1-Phenyl-1H-tetrazole should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The reported experimental tests suggest PT as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

properties

IUPAC Name

1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXPGSELZFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046765
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-tetrazole

CAS RN

5378-52-9
Record name 1H-Tetrazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-TETRAZOLE, 1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
JF Song, J Wang, SZ Li, Y Li, RS Zhou - Journal of Molecular Structure, 2017 - Elsevier
… In order to obtain coordination complexes based on mercapo tetrazole, a more stable mercapo tetrazole derivative, 1-phenyl-1H-tetrazole-5-thiol (Hptt), is introduced in the reaction …
Number of citations: 26 www.sciencedirect.com
MK Bharty, RK Dani, SK Kushawaha, NK Singh… - Polyhedron, 2015 - Elsevier
… The ligand 1-phenyl-1H-tetrazole-5-thiol reacts with metal acetates to form colored … Scheme 1 depicts the formation of the complexes which contain 1-phenyl-1H-tetrazole-5-thiol as the …
Number of citations: 46 www.sciencedirect.com
M Nasrollahzadeh, N Motahharifar, Z Nezafat… - Journal of Molecular …, 2021 - Elsevier
… 1-phenyl-1H-tetrazole-5-thiol has been designed and characterized in this work. In other words, 1-phenyl-1H-tetrazole-5… the synthesis of ionic liquids using 1-phenyl-1H-tetrazole-5-thiol. …
Number of citations: 13 www.sciencedirect.com
ASM Al‐Janabi, OAY Al‐Samrai… - Applied Organometallic …, 2020 - Wiley Online Library
This paper reports the syntheses and spectral investigations of the new complexes [Pd(k 1 ‐S‐ptt) 2 (k 2 ‐dppmS 2 )] (1), [Pd(k 1 ‐S‐ptt) 2 (k 2 ‐dppp)] (2a), [Pd(k 1 ‐N‐ptt) 2 (k 2 ‐dppp)] …
Number of citations: 25 onlinelibrary.wiley.com
NA Sanina, GI Kozub, TA Kondrat'eva… - Journal of Molecular …, 2013 - Elsevier
… suspension of 1.5 g (5 mmol) of bis-(1-phenyl-1H-tetrazole-5-yl)disulfide in 50 ml of ethanol to … air pum** to yield white needles of 1-phenyl-1H-tetrazole-5-thiolate hydrazinium, which …
Number of citations: 16 www.sciencedirect.com
J Liu, Y Zhou, C Zhou, H Lu - International Journal of Electrochemical …, 2020 - Elsevier
1- Phenyl-1H-tetrazole-5-thiol (PTZ) as a novel corrosion inhibitor for Q235 steel in 1 M HCl solution was researched via experimental and theoretical ways. In this work, we used a …
Number of citations: 15 www.sciencedirect.com
R Cea-Olivares, OJ Sandoval, G Espinosa-Perez… - Polyhedron, 1994 - Elsevier
Di- and triorganotin(IV) derivatives of 1-phenyl-1H-tetrazole-5-thiol, R n Sn(SCN 4 Ph) 4−n (R = Me, Bz; n = 2, 3), were prepared by reacting the corresponding organotin chlorides with …
Number of citations: 40 www.sciencedirect.com
A Gómez-Zavaglia, ID Reva, L Frija… - … of Photochemistry and …, 2006 - Elsevier
… In the present study, 5-methoxy-1-phenyl-1H-tetrazole (5MPT) was elected as subject of analysis. The choice of this compound was based on two criteria required for having a relatively …
Number of citations: 29 www.sciencedirect.com
O Jiménez‐Sandoval, R Cea‐Olivares… - Heteroatom …, 1997 - Wiley Online Library
… The structure of the anionic heterocycle obtained by deprotonation of 1-phenyl-1H-tetrazole-5-thione was determined by X-ray diffractometry. The counterion is [Na(18-crown-6)(H2O)2] …
Number of citations: 10 onlinelibrary.wiley.com
Y Geng, W Zhang, JC Liang, RS Zhou, SM Gong… - Journal of Solid State …, 2022 - Elsevier
… at higher temperatures or in the presence of oxidants [39], whereas enhancement of conjugated effect between benzene and tetrazole rings in 5-mercapto-1-phenyl-1H-tetrazole (…
Number of citations: 1 www.sciencedirect.com

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